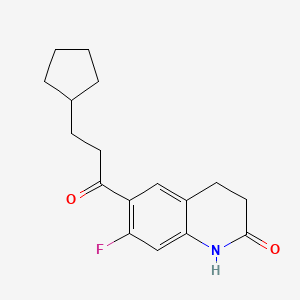
6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity Enhancement
Quinolone derivatives, including compounds structurally similar to 6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one, have been synthesized and evaluated for their antibacterial activities. The introduction of specific functional groups into the quinolone nucleus has been shown to significantly affect antibacterial efficacy. For example, compounds with amino acid prodrugs of quinolones have demonstrated improved solubility and in vivo efficacy against bacterial infections, highlighting the potential of structural modifications in enhancing antibacterial properties of quinolones (Sánchez et al., 1992).
Photodegradation Studies
Research into the photodegradation of quinolone antibiotics, such as ciprofloxacin, which shares a similar quinolone core to the compound , has elucidated major degradation products in acidic solutions. These studies are crucial for understanding the stability and environmental impact of quinolone antibiotics. Degradation products, such as 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid, have been identified, offering insights into the chemical behavior of these compounds under light exposure (Torniainen et al., 1997).
Structure-Activity Relationships (SAR)
The molecular modifications of the core quinolone structure significantly impact antimicrobial agent activity. Understanding these structure-activity relationships (SAR) has facilitated the development of quinolones with enhanced antimicrobial effectiveness. For instance, substituents at positions 7 and 8 in the quinolone structure are critical for potent antimicrobial activity, emphasizing the importance of optimizing molecular configuration for improved therapeutic outcomes (Peterson, 2001).
Antimycobacterial Properties
The synthesis of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones has shown significant promise in antimycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds, synthesized through a one-pot condensation process, have been identified for their potent activity, highlighting the potential of quinoline derivatives in tuberculosis treatment (Kantevari et al., 2011).
Propiedades
IUPAC Name |
6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c18-14-10-15-12(6-8-17(21)19-15)9-13(14)16(20)7-5-11-3-1-2-4-11/h9-11H,1-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXFJZCYSZMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)C2=C(C=C3C(=C2)CCC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)
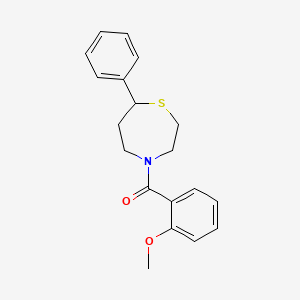
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)
![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)
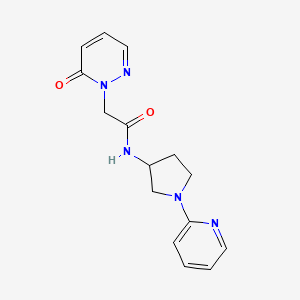
![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)
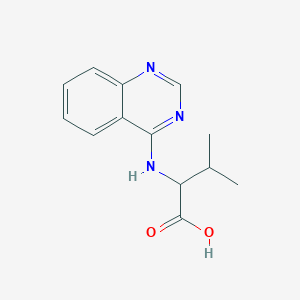
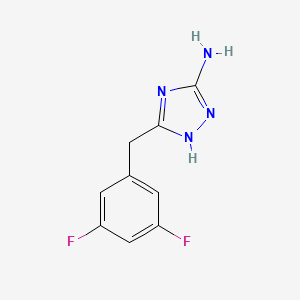
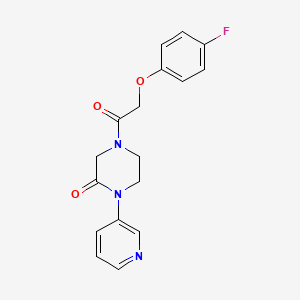
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)
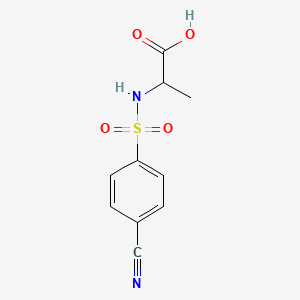
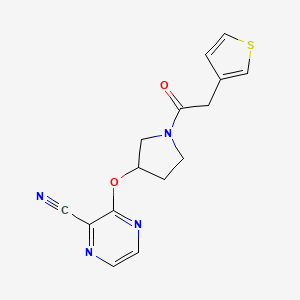
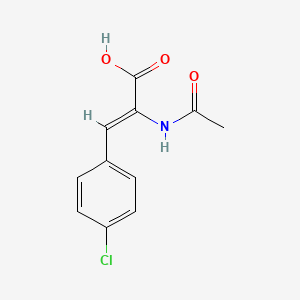
![N-(4-fluorobenzyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2685198.png)